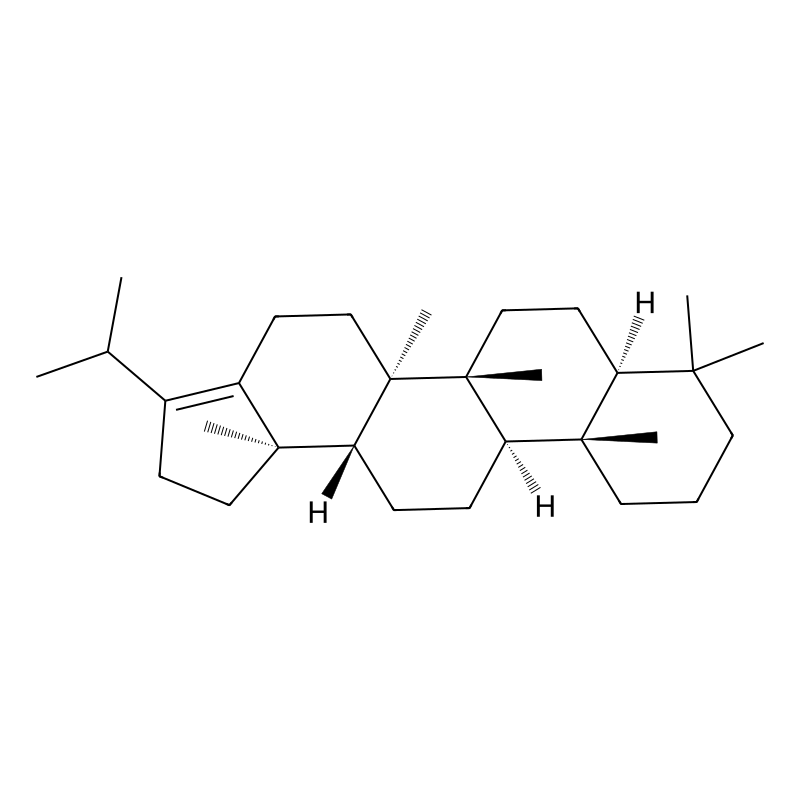

A'-Neogammacer-17(21)-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Triterpene Research:

A'-Neogammacer-17(21)-ene belongs to the class of triterpenes, which are a large and diverse group of naturally occurring organic compounds found in plants. Triterpenes have been implicated in various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Research on other triterpenes might provide insights into potential applications of A'-Neogammacer-17(21)-ene.

A'-Neogammacer-17(21)-ene is a triterpene compound characterized by its unique structure, which includes a double bond at the 17(21)-position of the hopane skeleton. Its molecular formula is and it is recognized for its role as a plant metabolite and in various biological systems . This compound is part of the broader family of terpenoids, which are known for their diverse biological activities and contributions to the aroma and flavor of many plants.

- Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, which are significant in various biochemical pathways.

- Hydrogenation: The double bond at the 17(21)-position can undergo hydrogenation, leading to saturated derivatives.

- Rearrangement: Under certain conditions, it may also undergo rearrangement reactions that alter its structure and potentially its biological activity.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and other fields.

A'-Neogammacer-17(21)-ene exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects, making it a candidate for further research in developing natural preservatives or therapeutic agents against infections .

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Plant Growth Regulation: As a plant metabolite, it plays a role in regulating growth and development processes within plants, contributing to their resilience against environmental stressors .

The synthesis of A'-Neogammacer-17(21)-ene can be achieved through several methods:

- Cyclization of Squalene: This method involves the cyclization of squalene or its derivatives under specific conditions to yield A'-Neogammacer-17(21)-ene.

- Chemical Modification: Starting from related triterpenes, chemical modifications such as oxidation or rearrangement can produce this compound.

- Biotechnological Approaches: Utilizing microbial fermentation processes may also yield A'-Neogammacer-17(21)-ene from precursor compounds found in plant sources.

These synthesis methods highlight the versatility of producing this compound for research and application purposes.

A'-Neogammacer-17(21)-ene has several potential applications across various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for use in developing new drugs, particularly those targeting microbial infections and inflammation.

- Agriculture: Its role as a plant metabolite suggests potential applications in agriculture as a natural pesticide or growth enhancer.

- Cosmetics: The compound’s antioxidant properties may be beneficial in cosmetic formulations aimed at skin protection and anti-aging effects.

Interaction studies involving A'-Neogammacer-17(21)-ene focus on its effects on various biological systems:

- Synergistic Effects with Other Compounds: Research indicates that A'-Neogammacer-17(21)-ene may exhibit synergistic effects when combined with other natural compounds, enhancing its antimicrobial or anti-inflammatory properties .

- Metabolic Pathways: Studies are ongoing to understand how this compound interacts with metabolic pathways within plants and microorganisms, providing insights into its functional roles.

A'-Neogammacer-17(21)-ene shares structural similarities with several other triterpenes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hop-17(21)-ene | Similar structure with a double bond at 17(21) | |

| A'-Neogammacer-22(29)-ene | Differing by position of double bond | |

| Betulin | Exhibits different functional groups | |

| Lupeol | Known for anti-inflammatory properties |

Uniqueness

A'-Neogammacer-17(21)-ene is unique due to its specific double bond configuration at the 17(21) position. This structural feature influences its biological activity and potential applications compared to other similar compounds. Its distinct chemical behavior and interactions make it an interesting subject for further research within the fields of pharmacology and biochemistry.

| Mechanism Step | Description | Key Features |

|---|---|---|

| Substrate Prefolding | Enzymes and substrates form complexes, initiating prefolding of substrates in specific conformations | Determines whether cyclization product is in a CCC or CBC configuration |

| Protonation of Epoxide | Protonation of substrate epoxy groups by catalytic acid initiates cyclization reactions | Catalyzed by acidic amino acid residues in the active site |

| Ring Formation | Sequential formation of rings through cation-π cyclization | Cation intermediates stabilized by cation-π interactions with aromatic residues |

| Hydride and Methyl Shifts | Series of hydride transfer and methyl rearrangement reactions on ring skeletons | Migration of cation through the molecule, stabilized by enzyme active site |

| Deprotonation/Quenching | Deprotonation or capture of a water molecule forms the final product | Position of deprotonation determines final product structure |

Following substrate prefolding, the cyclization reaction is initiated by protonation of the epoxide group by catalytic acidic residues in the enzyme active site [25] [26]. This protonation triggers the formation of a carbocation, which then undergoes a series of ring formations through cation-π cyclization mechanisms [25] [28]. The resulting intermediate carbocations are stabilized through interactions with aromatic residues in the enzyme active site [28] [29].

The cyclization process continues with a series of hydride and methyl shifts across the developing ring system, which further stabilizes the carbocation intermediates [28] [32]. These rearrangements are guided by specific residues in the enzyme active site that direct the migration pathways of the carbocations [29] [8]. Finally, the cyclization process is terminated by deprotonation or nucleophilic capture, often by a water molecule, which forms the final triterpene product [25] [28].

Oxidosqualene Cyclase (OSC) Catalytic Pathways

The biosynthesis of A'-Neogammacer-17(21)-ene is primarily catalyzed by oxidosqualene cyclases (OSCs), which are enzymes responsible for the cyclization of 2,3-oxidosqualene into various triterpene scaffolds [7] [8]. OSCs are among the most conserved sterol biosynthetic enzymes at the sequence level and have been detected in all species capable of sterol synthesis [26] [14]. These enzymes catalyze one of the most complex reactions in nature, transforming the linear 2,3-oxidosqualene into diverse polycyclic structures through a series of precisely controlled steps [14] [25].

Table 5: Oxidosqualene Cyclase (OSC) Catalytic Pathways

| Catalytic Step | Molecular Mechanism | Key Enzyme Residues |

|---|---|---|

| Substrate Binding | Binding of 2,3-oxidosqualene in a specific chair-chair-chair-boat conformation | Hydrophobic residues in active site cavity |

| Epoxide Protonation | Protonation of epoxide oxygen by conserved acidic residues (DXDD motif) | Asp456, Asp485 (numbering varies by species) |

| Cation Formation | Formation of carbocation at C-2 position initiating cyclization | Aromatic residues (Phe, Tyr, Trp) for cation stabilization |

| Cyclization Cascade | Sequential ring formation (A→B→C→D→E) through cation-π interactions | Conserved aromatic residues forming "aromatic staircase" |

| Skeletal Rearrangements | Series of 1,2-hydride and methyl shifts to stabilize carbocation intermediates | Specific residues that guide migration pathways (e.g., Ser728 in SAD1) |

| Termination | Deprotonation or nucleophilic capture (water) to form final product | Basic residues or water molecules positioned for specific deprotonation |

The OSC catalytic pathway begins with the binding of 2,3-oxidosqualene in a specific chair-chair-chair-boat conformation within the enzyme's active site [26] [14]. This binding is facilitated by hydrophobic residues that create a suitable environment for the substrate [14] [20]. Once bound, the epoxide oxygen of 2,3-oxidosqualene is protonated by conserved acidic residues, typically part of a DXDD motif, which initiates the cyclization reaction [20] [26].

Protonation leads to the formation of a carbocation at the C-2 position, which triggers a cascade of ring formations [14] [25]. This cyclization cascade proceeds through sequential ring formations (A→B→C→D→E) that are guided by cation-π interactions with conserved aromatic residues in the enzyme active site [25] [29]. These aromatic residues form what has been described as an "aromatic staircase" that stabilizes the developing carbocation as it migrates through the molecule [29] [8].

As the cyclization progresses, the molecule undergoes a series of 1,2-hydride and methyl shifts that further stabilize the carbocation intermediates [8] [25]. These skeletal rearrangements are directed by specific residues in the enzyme active site, such as Ser728 in the SAD1 enzyme, which has been identified as critical for product specificity [29] [8]. A single-point mutation in this residue can dramatically alter the product outcome, shifting from pentacyclic to tetracyclic triterpenes [29] [8].

The final step in the OSC catalytic pathway is termination, which occurs through deprotonation or nucleophilic capture, often by a water molecule [25] [26]. The position of deprotonation is determined by basic residues or strategically positioned water molecules in the enzyme active site, and this position ultimately determines the structure of the final triterpene product [26] [29]. In the case of A'-Neogammacer-17(21)-ene, the deprotonation occurs at a specific position that results in the characteristic double bond at the 17(21)-position of the hopane skeleton [2].

Evolutionary Divergence in Plant vs. Microbial Biosynthesis

The biosynthesis of triterpenes, including A'-Neogammacer-17(21)-ene, exhibits significant evolutionary divergence between plants and microbes [17] [21]. This divergence is reflected in the enzymes involved, the substrates utilized, and the diversity of products generated [15] [17]. Understanding these evolutionary differences provides valuable insights into the origins and diversification of triterpene biosynthesis across different kingdoms of life [17] [21].

Table 2: Evolutionary Divergence in Plant vs. Microbial Biosynthesis

| Feature | Plant Triterpene Biosynthesis | Microbial Triterpene Biosynthesis |

|---|---|---|

| Enzyme Type | Oxidosqualene cyclases (OSCs) | Squalene-hopene cyclases (SHCs) |

| Substrate Preference | Primarily 2,3-oxidosqualene | Primarily squalene |

| Product Diversity | High diversity (~100 distinct triterpene skeletons) | Lower diversity, focused on hopanoids |

| Evolutionary Origin | Derived from sterol biosynthesis pathway | Ancient pathway predating sterols |

| Gene Organization | Often organized in biosynthetic gene clusters | Often scattered throughout genome |

| Catalytic Domains | Class II terpene synthases with DXDD motif | Similar catalytic mechanism but distinct evolutionary lineage |

In plants, triterpene biosynthesis is primarily catalyzed by oxidosqualene cyclases (OSCs), which preferentially use 2,3-oxidosqualene as their substrate [7] [14]. Plant OSCs belong to the class II terpene synthases, characterized by a conserved DXDD motif that is essential for substrate activation through protonation [20] [21]. The plant triterpene biosynthetic pathway is believed to have evolved from the sterol biosynthesis pathway, with gene duplication and subsequent functional divergence playing crucial roles in this evolutionary process [17] [21].

Comparative genomics has revealed that the evolution of triterpene biosynthesis in plants has been primarily driven by whole-genome duplications (WGDs) and tandem duplications [17] [15]. For instance, the γ whole-genome triplication (γ WGT) event in core eudicots significantly expanded the OSC gene family, providing the genetic raw material for the evolution of diverse triterpene synthases [17] [24]. Following these duplication events, neofunctionalization of the duplicated genes led to the development of enzymes with novel catalytic activities, contributing to the remarkable diversity of triterpene structures found in plants [17] [24].

Table 7: Evolutionary Divergence in Oxidosqualene Cyclase Genes

| Evolutionary Event | Timing/Lineage | Outcome | Significance |

|---|---|---|---|

| Ancient Gene Duplication | Early angiosperm evolution | Divergence of CAS and LAS lineages | Separation of sterol and triterpene biosynthetic pathways |

| Whole Genome Triplication (γ WGT) | Core eudicots | Expansion of OSC gene family in eudicots | Major driver of triterpene diversity in flowering plants |

| Tandem Duplication | Various plant lineages | Local expansion of specialized OSC genes | Adaptation to specific ecological pressures |

| Neofunctionalization | After gene duplication events | Development of diverse triterpene synthases from sterol synthases | Enabled evolution of specialized defense compounds |

| Convergent Evolution | Independent in major angiosperm lineages | Similar triterpene biosynthetic capabilities in distant lineages | Demonstrates strong selective pressure for triterpene biosynthesis |

In contrast, microbial triterpene biosynthesis is primarily mediated by squalene-hopene cyclases (SHCs), which preferentially use squalene as their substrate [15] [21]. Microbial triterpene biosynthesis is considered an ancient pathway that predates the evolution of sterols, with a primary focus on the production of hopanoids, which serve as membrane reinforcers in many bacteria [21] [33]. While the catalytic mechanism of microbial SHCs shares similarities with plant OSCs, they represent a distinct evolutionary lineage [21] [15].

Recent research has also uncovered the existence of microbial-type terpene synthase-like (MTPSL) genes in nonseed plants, which are more closely related to fungal terpene synthases than to typical plant terpene synthases [21] [17]. These MTPSL genes are widely distributed in nonseed land plants but are generally absent in seed plants and green algae [21] [15]. This discovery suggests a complex evolutionary history of triterpene biosynthesis in early land plants, with multiple evolutionary origins of the enzymes involved [21] [17].

The evolutionary divergence in triterpene biosynthesis between plants and microbes has resulted in significant differences in product diversity [15] [17]. Plant triterpene biosynthesis is characterized by remarkable structural diversity, with approximately 100 distinct triterpene skeletons known from diverse plant species [17] [24]. This diversity is thought to reflect the various ecological roles of triterpenes in plant defense, signaling, and adaptation to environmental stresses [17] [27]. In contrast, microbial triterpene biosynthesis typically produces a more limited range of structures, primarily focused on hopanoids and related compounds that serve specific functions in microbial cell membranes [21] [33].

Phytochemical Distribution Across Plant Taxa

A'-Neogammacer-17(21)-ene exhibits a distinct distribution pattern across various plant taxa, reflecting both evolutionary relationships and ecological adaptations [2] [12]. This triterpene has been identified in several plant species, with notable occurrences in ferns of the families Davalliaceae and Polypodiaceae, as well as potential presence in other plant groups [2] [12]. The distribution of A'-Neogammacer-17(21)-ene across plant taxa provides valuable insights into its evolutionary history and ecological significance [12] [13].

Table 3: Phytochemical Distribution of A'-Neogammacer-17(21)-ene Across Plant Taxa

| Plant Species | Plant Family | Compound Presence | Related Compounds |

|---|---|---|---|

| Davallia trichomanoides | Davalliaceae | Confirmed | Other triterpenes including davallic acid |

| Goniophlebium niponicum | Polypodiaceae | Confirmed | Hop-21(22)-ene |

| Xanthium sibiricum | Asteraceae | Potential presence | Various triterpenoids including betulinic acid, betulin, erythrodiol |

| Other ferns (Polypodiaceae) | Various | Variable | Various hopane derivatives |

| Arid-zone flora | Various | Reported in some species | Diverse triterpenes with ecological functions |

A'-Neogammacer-17(21)-ene has been confirmed in Davallia trichomanoides, a fern in the family Davalliaceae that is commonly known as black rabbit's foot fern or squirrel foot fern [12] [13]. This fern is native to tropical Asia and is characterized by its pinnate leaves and ability to survive in relatively dry conditions [13] [2]. The presence of A'-Neogammacer-17(21)-ene in D. trichomanoides suggests that this compound may play a role in the plant's adaptation to its natural habitat [13] [12].

Another confirmed source of A'-Neogammacer-17(21)-ene is Goniophlebium niponicum, a fern belonging to the family Polypodiaceae [2] [12]. In this species, A'-Neogammacer-17(21)-ene co-occurs with other triterpenes, including Hop-21(22)-ene, which is structurally related but features a double bond at a different position [12] [11]. The presence of these related compounds suggests a common biosynthetic origin and potentially similar ecological functions [11] [12].

There is also evidence suggesting the potential presence of A'-Neogammacer-17(21)-ene or closely related compounds in Xanthium sibiricum, a plant in the family Asteraceae [9] [22]. While direct confirmation of A'-Neogammacer-17(21)-ene in X. sibiricum is limited, this plant is known to produce various triterpenoids, including betulinic acid, betulin, and erythrodiol [22] [9]. The presence of these structurally related triterpenes suggests that X. sibiricum possesses the biosynthetic machinery necessary for triterpene production, which could potentially include A'-Neogammacer-17(21)-ene or similar compounds [22] [9].

Beyond these specific examples, A'-Neogammacer-17(21)-ene and related hopane derivatives have been reported with variable frequency in other ferns of the family Polypodiaceae [12] [2]. This distribution pattern suggests that the biosynthetic pathway for A'-Neogammacer-17(21)-ene may be conserved within certain fern lineages, reflecting their evolutionary relationships [12] [13].

Additionally, there are reports of A'-Neogammacer-17(21)-ene or similar triterpenes in various arid-zone flora [27] [16]. These occurrences are particularly interesting from an ecological perspective, as they suggest a potential role for these compounds in adaptation to arid environments [27] [16]. The presence of A'-Neogammacer-17(21)-ene in plants from diverse taxonomic groups but similar ecological niches hints at possible convergent evolution in triterpene biosynthesis in response to similar environmental pressures [16] [27].

Role in Xanthium sibiricum and Davallia trichomanoides Secondary Metabolism

A'-Neogammacer-17(21)-ene plays significant roles in the secondary metabolism of both Xanthium sibiricum and Davallia trichomanoides, contributing to their chemical defense systems and ecological adaptations [9] [13]. In these plants, A'-Neogammacer-17(21)-ene is part of a complex network of triterpene biosynthesis that produces a diverse array of structurally related compounds with various biological functions [22] [36].

In Xanthium sibiricum, triterpenes constitute an important class of secondary metabolites that contribute to the plant's chemical defense arsenal [22] [9]. While A'-Neogammacer-17(21)-ene itself has not been directly confirmed in X. sibiricum, this plant produces a range of structurally related triterpenoids [22] [9]. A comprehensive phytochemical analysis of X. sibiricum has identified nine triterpenoids, including betulinic acid, betulin, erythrodiol, lup-20(29)-en-3β-ol, lupenyl acetate, lupeol acetate, β-amyrin, oleanolic acid, and α-amyrin [22] [9].

These triterpenoids in X. sibiricum are believed to play important roles in the plant's defense against herbivores and pathogens [22] [31]. For instance, betulinic acid and related compounds have been shown to possess antimicrobial properties that may help protect the plant from pathogenic microorganisms [22] [9]. Additionally, these triterpenes may contribute to the plant's ability to withstand environmental stresses, such as drought and high temperatures, which are common in the plant's native habitat [31] [16].

In Davallia trichomanoides, A'-Neogammacer-17(21)-ene has been confirmed as a constituent of the plant's triterpene profile [13] [36]. This fern also produces other triterpenes, including davallic acid, which is a major bioactive compound in the plant [36] [13]. Davallic acid is a triterpene with a molecular formula of C30H48O2 and has been identified as one of the principal bioactive constituents of D. trichomanoides [36] [13].

The presence of A'-Neogammacer-17(21)-ene and other triterpenes in D. trichomanoides suggests that these compounds may contribute to the plant's ability to survive in its natural habitat [13] [36]. D. trichomanoides is known for its ability to withstand relatively dry conditions, which is unusual for a fern [13] [36]. The triterpenes produced by this plant, including A'-Neogammacer-17(21)-ene, may play a role in drought tolerance by stabilizing cell membranes or protecting against oxidative stress induced by water deficit [13] [36].

Furthermore, the triterpenes in D. trichomanoides may also contribute to the plant's defense against herbivores and pathogens [36] [13]. Many triterpenes are known to possess antimicrobial and antifeedant properties, which can help protect plants from biotic stresses [36] [31]. The production of A'-Neogammacer-17(21)-ene and other triterpenes may therefore represent an important component of D. trichomanoides' chemical defense system [13] [36].

The biosynthesis of A'-Neogammacer-17(21)-ene and related triterpenes in both X. sibiricum and D. trichomanoides is likely regulated in response to environmental cues and developmental stages [31] [36]. For instance, triterpene production may be upregulated in response to herbivore attack, pathogen infection, or environmental stresses such as drought or high temperature [31] [27]. This dynamic regulation of triterpene biosynthesis allows these plants to allocate resources to defense and stress tolerance when needed, while minimizing the metabolic costs of triterpene production under favorable conditions [31] [27].

Ecological Correlates of Production in Arid-Zone Flora

The production of A'-Neogammacer-17(21)-ene and related triterpenes in arid-zone flora is strongly correlated with various ecological factors, reflecting the adaptive significance of these compounds in harsh environments [27] [16]. Plants in arid zones face numerous challenges, including water scarcity, high temperatures, intense UV radiation, herbivore pressure, and interactions with soil microorganisms [16] [27]. Triterpenes, including A'-Neogammacer-17(21)-ene, appear to play important roles in helping plants cope with these challenges [27] [16].

Table 4: Ecological Correlates of Triterpene Production in Arid-Zone Flora

| Ecological Factor | Triterpene Response | Adaptive Significance |

|---|---|---|

| Water Stress | Increased production of membrane-stabilizing triterpenes | Membrane integrity maintenance during drought |

| High Temperature | Accumulation of heat-protective triterpenes | Protection of cellular components from heat damage |

| UV Radiation | Production of UV-absorbing triterpenes | Prevention of UV-induced cellular damage |

| Herbivore Pressure | Synthesis of defensive triterpenes and saponins | Deterrence of herbivores in resource-limited environments |

| Microbial Interactions | Production of antimicrobial triterpenes | Modulation of rhizosphere microbiome in harsh soils |

Water stress is one of the primary challenges faced by plants in arid environments, and triterpene production has been linked to drought tolerance mechanisms [27] [16]. Under water-limited conditions, many arid-zone plants increase the production of membrane-stabilizing triterpenes, which help maintain membrane integrity during dehydration [27] [16]. A'-Neogammacer-17(21)-ene and similar triterpenes may contribute to this protective effect by intercalating into cell membranes and reducing water loss through transpiration [16] [27].

High temperatures, another characteristic feature of arid environments, also correlate with increased triterpene production in many plant species [27] [16]. Triterpenes can act as heat-protective compounds by stabilizing cellular components against thermal denaturation [16] [27]. The accumulation of A'-Neogammacer-17(21)-ene and related triterpenes in plants exposed to high temperatures suggests a potential role in thermotolerance [27] [16].

Intense UV radiation is a significant stress factor in arid environments, and triterpenes have been implicated in UV protection mechanisms [16] [27]. Some triterpenes possess UV-absorbing properties that can help shield sensitive cellular components from UV-induced damage [27] [16]. The production of A'-Neogammacer-17(21)-ene in plants exposed to high levels of UV radiation may therefore represent an adaptive response to this environmental challenge [16] [27].

Herbivore pressure is another important ecological factor that correlates with triterpene production in arid-zone flora [27] [35]. In resource-limited environments, plants often invest heavily in chemical defenses to protect their valuable tissues from herbivores [35] [27]. Many triterpenes, including those structurally related to A'-Neogammacer-17(21)-ene, possess antifeedant properties that can deter herbivores [35] [27]. The synthesis of defensive triterpenes and saponins (glycosylated triterpenes) in arid-zone plants may therefore represent an adaptive strategy to reduce herbivore damage in environments where tissue loss is particularly costly [27] [35].

Microbial interactions, particularly those involving soil microorganisms, also correlate with triterpene production in arid-zone flora [35] [27]. Triterpenes with antimicrobial properties can help plants modulate their rhizosphere microbiome, promoting beneficial interactions while suppressing pathogenic ones [35] [27]. In the harsh soils of arid environments, where nutrient availability is often limited, such microbial interactions can be crucial for plant survival [27] [35]. The production of A'-Neogammacer-17(21)-ene and similar triterpenes may therefore play a role in shaping the plant's microbial community in ways that enhance its fitness in arid environments [35] [27].

Studies on arid-zone plants have shown that triterpene production often increases in response to multiple stress factors, suggesting a coordinated stress response mechanism [27] [16]. For instance, drought stress combined with high temperature may trigger a stronger triterpene response than either stress alone [16] [27]. This synergistic response indicates that triterpenes, including A'-Neogammacer-17(21)-ene, may serve as multipurpose adaptive compounds that help plants cope with the complex and challenging conditions of arid environments [27] [16].